molecular formula C7H5N3OS B098712 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol CAS No. 15264-63-8

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B098712
CAS RN: 15264-63-8
M. Wt: 179.2 g/mol
InChI Key: TXCXZVFDWQYTIC-UHFFFAOYSA-N
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Description

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (hereafter referred to as Hpyt) is a versatile ligand that has been the subject of various studies due to its ability to coordinate with metal ions and form coordination polymers. These polymers have been found to have interesting properties and potential applications in different fields, such as solvent inclusion, biological activity, and material science .

Synthesis Analysis

The synthesis of Hpyt involves a ring-closing reaction of isoniazide with carbon bisulfide, which proceeds through a nucleophilic addition mechanism . This compound can also be derived from other reactions, such as the reaction of N-alkyl (or aryl) pyridine carboxamide oximes with thiophosgene . Additionally, Hpyt can be used as a starting material for the synthesis of various derivatives, including those with potential biological activities .

Molecular Structure Analysis

X-ray crystallographic studies have confirmed that Hpyt acts as a thioamide isomer with a μ-Npy, Noxa binding fashion, forming 2-D grid-like host coordination frameworks that stack to create 3-D crystalline lattices with 1-D open channels . The molecular structure of Hpyt has been characterized by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and specific crystallographic parameters .

Chemical Reactions Analysis

Hpyt has been shown to react with various metal ions, such as Co(II) and Ni(II), to form porous coordination polymers . It can also undergo Mannich reactions to yield N-Mannich bases rather than S-Mannich bases, which have been evaluated for their antifungal and antibacterial activities . Furthermore, Hpyt derivatives have been synthesized and tested for their anti-proliferative activity in vitro, with some showing cytotoxic activity against human tumor cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of Hpyt have been studied using various spectroscopic techniques, including Fourier transform infrared (FTIR) spectrometry and nuclear magnetic resonance (NMR). Thermal analytical data indicate that Hpyt decomposes completely at a temperature of 506 degrees Celsius . The compound's solid-state stability is enhanced by intermolecular C–H···S and N–H···N hydrogen bonds . Additionally, the biological properties of Hpyt and its derivatives have been investigated, with some compounds exhibiting significant antifungal and antibacterial activity .

Scientific Research Applications

Synthesis and Characterization

  • The compound was synthesized using a ring-closing reaction and characterized using Fourier transform infrared (FTIR) spectrometry and nuclear magnetic resonance (NMR). It decomposes completely at 506°C (Wang & Yan, 2006).

Coordination Polymers

  • Porous CoII and NiII coordination polymers based on this compound have been synthesized. These polymers display unique binding modes and structural organization, indicating potential applications in materials science (Zhang, Tian, & Guo, 2007).

Antimicrobial Activity

  • Derivatives of this compound showed in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv, suggesting potential use in developing new antimicrobial agents (Raval et al., 2014).

Corrosion Inhibition

  • The compound acts as a mixed-type corrosion inhibitor for carbon steel in HCl solution, with an efficiency of up to 93.1%. Its molecular adsorption and structural organization on steel surfaces indicate potential in corrosion protection (Varvara et al., 2022).

Green Chemistry Synthesis

  • A novel, environmentally friendly synthesis process for 5-substituted derivatives of this compound was developed. These derivatives exhibited significant antimicrobial and antioxidant activities, highlighting potential applications in pharmaceutical and environmental sciences (Yarmohammadi et al., 2020).

Structural Diversification in Metal-Organic Frameworks

  • Novel Zn(II) and Cd(II) metal-organic coordination polymers with this compound as a building block have been prepared, demonstrating various binding modes and network structures. This suggests applications in crystal engineering and material sciences (Du, Zhang, Zhao, & Xu, 2006).

Coordination Chemistry

  • The coordination chemistry of related ligands, including this compound, has been reviewed, providing insight into its potential dinucleating properties in complex formation (Klingele & Brooker, 2003).

Corrosion Inhibition Studies

  • Its derivatives demonstrated corrosion inhibition properties for mild steel in sulfuric acid, indicating potential industrial applications in corrosion prevention (Ammal, Prajila, & Joseph, 2018).

X-ray Structural Analysis

  • The crystal structure of this compound has been determined, providing valuable information for future material and pharmaceutical applications (Gao, 2015).

Safety And Hazards

According to the Safety Data Sheet, 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol and related compounds could involve further exploration of their potential applications in various fields, such as neuroprotection , and the development of robust synthetic routes for their preparation .

properties

IUPAC Name

5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCXZVFDWQYTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354468
Record name 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

CAS RN

15264-63-8
Record name 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
M Du, ZH Zhang, XJ Zhao, Q Xu - Inorganic chemistry, 2006 - ACS Publications
Four novel Zn II and Cd II metal−organic coordination polymers with a versatile building block 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (Hpyt) have been prepared under different conditions…
Number of citations: 135 pubs.acs.org
S Varvara, C Berghian-Grosan, R Bostan, RL Ciceo… - Electrochimica …, 2021 - Elsevier
An oxadiazole derivative with functional groups favouring its adsorption on copper surface, namely 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol, has been explored as potential inhibitor of …
Number of citations: 22 www.sciencedirect.com
ZH Zhang, YL Tian, YM Guo - Inorganica chimica acta, 2007 - Elsevier
The reactions of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (Hpyt) with typical octahedral metal ions (Co II and Ni II ) under different conditions generate a series of porous coordination …
Number of citations: 3 www.sciencedirect.com
AAM Aly, MA Ghandour, BM Abu-Zied… - J. Environ. Anal …, 2012 - researchgate.net
In recent decades, metal-organic frameworks (MOFs) are extensively developed as a new type of functional crystalline materials for a wide range of promising applications in separation…
Number of citations: 7 www.researchgate.net
SZ Zhang, ZH Zhang, CP Li, M Du - Inorganic Chemistry Communications, 2009 - Elsevier
Reaction of potassium N′-(pyridine-4-carbonyl)-hydrazinecarbodithioate ([K + (H 2 L) − ]) with Hg II or Mn II inorganic salt in the presence of 1,10-phenanthroline (phen) or 4,4′-…
Number of citations: 5 www.sciencedirect.com
NK Singh, MK Bharty, R Dulare, RJ Butcher - Polyhedron, 2009 - Elsevier
The reaction of [M(H 2 L) 2 ] [M=Ni(II) Cu(II)] (K + H 2 L − =N-(pyridine-4-carbonyl)-hydrazine carbodithioate) with excess of ethylenediamine (en) gave mixed ligand complexes [Ni(en) 2 …
Number of citations: 37 www.sciencedirect.com
RM Souto, S Varvara, C Berghian-Grosan, R Bostan… - 2021 - riull.ull.es
An oxadiazole derivative with functional groups favouring its adsorption on copper surface, namely 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, has been explored as potential inhibitor of …
Number of citations: 0 riull.ull.es
A Bharti, MK Bharty, S Kashyap, UP Singh, RJ Butcher… - Polyhedron, 2013 - Elsevier
Three new mixed ligand complexes, [Hg(en)(4-pptt) 2 ] (2) {4-pptt=4-phenyl-5(3-pyridyl)-1,2,4-triazole-3-thione}, [Hg(en)(4-pot) 2 ] (3) {4-pot=5-(4-pyridyl)-1,3,4-oxadiazole-2-thione} and …
Number of citations: 22 www.sciencedirect.com
YT Wang, GM Tang, WY Ma, WZ Wan - Polyhedron, 2007 - Elsevier
Two new inorganic–organic coordination networks based on a versatile and unsymmetric building block 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione (Hpot) and inorganic Co II and Cd II …
Number of citations: 40 www.sciencedirect.com
ZH Zhang, CP Li, YL Tian, YM Guo - Inorganic Chemistry Communications, 2008 - Elsevier
A unique Cd II coordination polymer {[Cd 2 (pyt) 2 (chdc)(H 2 O)](H 2 O) 2 } n (1) has been obtained by hydrothermal reaction and characterized by IR, microanalysis, and powder X-ray …
Number of citations: 25 www.sciencedirect.com

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